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Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinic acid

Cat. No.: B1589914

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-5-
methoxynicotinic acid

This guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-5-
methoxynicotinic acid, a key intermediate in pharmaceutical and agrochemical research. As a
substituted pyridine derivative, its structural elucidation relies on the synergistic application of
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). This document offers researchers and drug development professionals a
detailed examination of the compound's spectral features, the rationale behind the
experimental methodologies, and an authoritative interpretation of the resulting data.

Molecular Structure and Spectroscopic Overview

2-chloro-5-methoxynicotinic acid possesses a pyridine ring substituted with a chlorine atom,
a methoxy group, and a carboxylic acid. This unique arrangement of functional groups gives
rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and
quality control in synthetic processes.

Caption: Molecular structure of 2-chloro-5-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of
organic molecules. For 2-chloro-5-methoxynicotinic acid, both *H and 3C NMR provide
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invaluable information about the electronic environment of each nucleus.

'H NMR Spectroscopy

Proton NMR reveals the number of distinct protons, their chemical environment, and their
proximity to other protons. The aromatic region is of particular interest, showing two distinct

signals for the protons on the pyridine ring.

Table 1: *H NMR Data for 2-chloro-5-methoxynicotinic acid

Chemical Shift (8) ppm Multiplicity Assighment
~8.5 Doublet (d) H-6

~8.0 Doublet (d) H-4

~4.0 Singlet (s) -OCHs
~13.0-14.0 Broad Singlet (br s) -COOH

Note: Exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the tH NMR Spectrum

The *H NMR spectrum is consistent with the proposed structure.[1] The two aromatic protons,
H-4 and H-6, appear as doublets due to coupling with each other. The downfield shift of H-6 is
attributed to the anisotropic effect of the adjacent nitrogen atom. The methoxy protons appear
as a sharp singlet, as expected. The carboxylic acid proton is typically broad and appears
significantly downfield; its presence can be confirmed by a D-O exchange experiment, which
would cause the signal to disappear.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.
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Caption: Standard workflow for NMR data acquisition and processing.
Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-5-methoxynicotinic acid and
dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs)
in a clean vial. The choice of solvent is critical; DMSO-ds is often preferred for carboxylic
acids to ensure the observation of the acidic proton.

o Transfer: Transfer the solution to a standard 5 mm NMR tube.
e Instrumentation: The spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]

o Acquisition: Before data acquisition, the instrument is tuned and the magnetic field
homogeneity is optimized (shimming). Standard pulse programs are used to acquire both *H
and 3C{*H} spectra.

e Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to a known standard, typically tetramethylsilane (TMS) at
0.00 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The spectrum arises from the absorption of infrared radiation, which excites
molecular vibrations.

Table 2: Key IR Absorption Bands for 2-chloro-5-methoxynicotinic acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad _

dimer)
~1700 Strong C=0 stretch (Carboxylic acid)

] C=C and C=N stretching

~1600, ~1470 Medium o

(Aromatic ring)

C-O stretch (Aromatic ether &
~1280 Strong )

acid)
~750 Strong C-Cl stretch

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The very broad

absorption band in the 2500-3300 cm~1 region is characteristic of the O-H stretching vibration

of a hydrogen-bonded carboxylic acid dimer.[3][4] A strong, sharp peak around 1700 cm~1

confirms the presence of the carbonyl (C=0) group of the carboxylic acid.[4][5] The absorptions

in the 1470-1600 cm~* range are typical for the stretching vibrations of the pyridine ring. The

strong band around 1280 cm~1 is attributed to the C-O stretching of both the methoxy group

and the carboxylic acid. Finally, a band in the fingerprint region, typically around 750 cm~1, can

be assigned to the C-ClI stretching vibration.

Experimental Protocol: FT-IR Spectroscopy

o Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with

~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

e Background Scan: Record a background spectrum of the empty sample compartment to

subtract atmospheric H20 and CO2z absorptions.

o Sample Scan: Record the spectrum of the sample, typically by co-adding multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio over a range like 4000-400 cm~1.[6]
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the
molecule's fragmentation pattern, further confirming its structure.

Table 3: Mass Spectrometry Data for 2-chloro-5-methoxynicotinic acid

m/z (mass-to-charge) lon Notes

Molecular ion peak, showing a
187/189 [M]*+ ~3:1 ratio due to 3°Cl and 37Cl

isotopes.

Loss of a methyl radical from
172/174 [M - CHs]*
the methoxy group.

Loss of the carboxylic acid

142/144 [M - COOHJ* ,
group (formyl radical).

Note: The exact fragmentation pattern can depend on the ionization method used (e.g., El,
ESI).

Interpretation of the Mass Spectrum

The most critical information from the mass spectrum is the molecular ion peak. For 2-chloro-
5-methoxynicotinic acid (C7HsCINO3), the calculated monoisotopic mass is approximately
187.01 Da. Due to the natural abundance of chlorine isotopes (3°Cl = 75.8%, 3’Cl = 24.2%), the
molecular ion will appear as a pair of peaks ([M]* and [M+2]*) at m/z 187 and 189, with a
characteristic intensity ratio of roughly 3:1. This isotopic pattern is a definitive indicator of the
presence of one chlorine atom in the molecule. Common fragmentation pathways include the
loss of the methyl group from the ether and the loss of the entire carboxylic acid moiety.

Fragmentation Pathway
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Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (LC-MS with
ESI)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent like methanol or acetonitrile/water.

e Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system
equipped with an Electrospray lonization (ESI) source.

« Infusion: The sample solution can be directly infused into the mass spectrometer or injected
via an LC system.

« lonization: ESI generates charged droplets which, upon solvent evaporation, produce gas-
phase ions. Analysis can be done in either positive or negative ion mode. For a carboxylic
acid, negative mode ([M-H]~) is often very effective.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., Quadrupole, Time-of-Flight). The detector records the abundance of each ion.

[7]

Conclusion

The collective evidence from 'H NMR, IR, and Mass Spectrometry provides an unambiguous
structural confirmation of 2-chloro-5-methoxynicotinic acid. The *H NMR spectrum confirms
the substitution pattern on the pyridine ring. IR spectroscopy validates the presence of the key
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carboxylic acid, methoxy, and chloro functional groups. Mass spectrometry establishes the
correct molecular weight and the presence of a single chlorine atom through its characteristic
isotopic pattern. This comprehensive spectroscopic dataset serves as a reliable reference for
researchers engaged in the synthesis and application of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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